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Compound of Interest

Compound Name: Enbezotinib (enantiomer)

Cat. No.: B12377740

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established methods for
determining the absolute configuration of the chiral drug Enbezotinib. The protocols outlined
below are based on standard industry practices for small molecule pharmaceuticals and are
intended to serve as a detailed guide for researchers.

Introduction to Enbezotinib and Stereochemistry

Enbezotinib is an orally bioavailable inhibitor of rearranged during transfection (RET) and SRC
family tyrosine kinases, with potential antineoplastic activity.[1] Its chemical structure contains
three stereocenters, making the precise determination of its absolute configuration critical for
ensuring its therapeutic efficacy and safety. The IUPAC name for the active enantiomer is
(15aR,18aS,5S)-35-fluoro-5-methyl-15a,17,18,18a-tetrahydro-16H-4-oxa-7-aza-1(5,3)-
cyclopenta[b]pyrazolo[1',5":1,2]pyrimido[4,5-e][2][3]oxazina-3(3,2)-pyridinacyclooctaphan-8-
one.[4] The different enantiomers of a chiral drug can exhibit distinct pharmacological and
toxicological profiles.[5] Therefore, robust and reliable methods for confirming the absolute
configuration are a cornerstone of drug development and quality control.

This document details three primary methods for this purpose:

o Single-Crystal X-ray Crystallography (SC-XRD): The gold standard for unambiguously
determining the three-dimensional structure of a molecule.[5][6]
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 Vibrational Circular Dichroism (VCD): A powerful spectroscopic technique for determining the
absolute configuration of chiral molecules in solution.[6]

» Electronic Circular Dichroism (ECD): A chiroptical method that provides information about the
stereochemistry of molecules containing chromophores.

Signaling Pathways of Enbezotinib

Enbezotinib targets both RET and SRC kinase pathways, which are crucial in the proliferation
and survival of certain cancer cells.[1]
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Figure 1: Enbezotinib Inhibition of the RET Signaling Pathway
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Figure 2: Enbezotinib Inhibition of the SRC Signaling Pathway

Experimental Protocols
Method 1: Single-Crystal X-ray Crystallography (SC-
XRD)

This method provides an unambiguous determination of the absolute configuration by
analyzing the diffraction pattern of X-rays by a single crystal of the compound.[6][7] The spatial
arrangement of atoms can be determined, including the absolute stereochemistry.[3]

Figure 3: SC-XRD Experimental Workflow
e Crystallization:

o Dissolve enantiomerically pure Enbezotinib in a suitable solvent or solvent mixture (e.g.,
methanol, ethanol, acetonitrile, or mixtures with water) to near saturation.
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o Employ various crystallization techniques such as slow evaporation, vapor diffusion, or
cooling of a saturated solution to obtain high-quality single crystals.

o For difficult-to-crystallize compounds, co-crystallization with a suitable chiral auxiliary may
be employed.[8]

e Crystal Selection and Mounting:

o Under a microscope, select a well-formed, single crystal with sharp edges and no visible
defects.

o Mount the selected crystal on a goniometer head using a cryo-loop and a small amount of
cryo-protectant (e.g., paratone-N oil).

o Data Collection:

[e]

Mount the goniometer head on the X-ray diffractometer.

o

Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations and
radiation damage.

o

Use a suitable X-ray source (e.g., Cu Ka radiation) for data collection.

[¢]

Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

e Structure Solution and Refinement:

o Process the collected diffraction data to obtain a set of structure factors.

o Solve the crystal structure using direct methods or Patterson methods to obtain an initial
model of the molecule.

o Refine the structural model against the experimental data using least-squares methods.

o Absolute Configuration Determination:

o The absolute configuration is determined by analyzing the anomalous dispersion effects in
the diffraction data.
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o The Flack parameter is a key indicator; a value close to O for a given enantiomer confirms

its absolute configuration, while a value near 1 indicates the opposite configuration.[9]

Exemplary Crystallographic Data for Enbezotinib

Parameter Exemplary Value
Empirical Formula C21H21FNeOs
Formula Weight 424.43 g/mol
Crystal System Orthorhombic
Space Group P212121

a, b, c(A) 10.123(4), 15.456(6), 25.789(9)
o, B,y () 90, 90, 90

Volume (A3) 4035(3)

Z 8

Density (calculated) 1.398 g/cm3

Radiation Cu Ka (A =1.54178 A)
Temperature 100(2) K
Flack Parameter 0.02(4)

Method 2: Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a

chiral molecule.[10] By comparing the experimental VCD spectrum with a spectrum predicted

by quantum chemical calculations for a known stereoisomer, the absolute configuration can be

determined.[11]

Figure 4: VCD Experimental and Computational Workflow

e Sample Preparation:
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o Dissolve a sufficient amount of enantiomerically pure Enbezotinib in a suitable deuterated
solvent (e.g., CDCls, DMSO-de) to achieve a concentration of approximately 0.1 M.

o The choice of solvent is critical and should be one in which the compound is soluble and
that has minimal interference in the spectral regions of interest.

e VCD and IR Spectroscopy:
o Acquire the VCD and IR spectra using a dedicated VCD spectrometer.

o Collect data over a relevant spectral range (e.g., 2000-1200 cm™1) at a suitable resolution
(e.g., 4 cm™1),

o Accumulate scans for an adequate period to achieve a good signal-to-noise ratio.

¢ Quantum Chemical Calculations:

[¢]

Perform a conformational search for one enantiomer of Enbezotinib using a suitable
molecular mechanics force field.

o Optimize the geometry of the low-energy conformers using Density Functional Theory
(DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

o Calculate the vibrational frequencies, IR intensities, and VCD rotational strengths for each
optimized conformer.

o Generate a Boltzmann-averaged calculated IR and VCD spectrum based on the relative
energies of the conformers.

o Spectral Comparison and Assignment:
o Compare the experimental VCD spectrum with the calculated spectrum.

o If the signs and relative intensities of the major VCD bands in the experimental and
calculated spectra match, the absolute configuration of the sample is that of the
enantiomer used in the calculation.
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o If the spectra are mirror images, the absolute configuration is opposite to that used in the
calculation.

Exemplary VCD Data for Enbezotinib ((15aR,18aS,5S)-enantiomer)

Experimental . Calculated
Experimental VCD Calculated VCD
Wavenumber ] Wavenumber ]
Sign Sign
(cm~—?) (cm~?)
1685 + 1690 +
1620 - 1625
1540 + 1545 +
1480 - 1482
1390 + 1395 +

Method 3: Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-
Vis light.[12] Similar to VCD, the experimental ECD spectrum is compared with a theoretically
calculated spectrum to determine the absolute configuration.[13]

e Sample Preparation:

o Dissolve enantiomerically pure Enbezotinib in a UV-transparent solvent (e.g., methanol,
acetonitrile) to a concentration that gives a maximum UV absorbance of approximately
1.0.

» ECD and UV-Vis Spectroscopy:
o Record the ECD and UV-Vis spectra over a suitable wavelength range (e.g., 200-400 nm).
e Quantum Chemical Calculations:

o Similar to the VCD protocol, perform a conformational analysis and geometry optimization
for one enantiomer of Enbezotinib.
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o Use Time-Dependent Density Functional Theory (TD-DFT) to calculate the electronic
transition energies, oscillator strengths, and rotational strengths.

o Generate a Boltzmann-averaged calculated ECD spectrum.

o Spectral Comparison and Assignment:
o Compare the experimental ECD spectrum with the calculated spectrum.

o The absolute configuration is assigned based on the agreement between the experimental
and calculated Cotton effects (positive and negative peaks).

Exemplary ECD Data for Enbezotinib ((15aR,18aS,5S)-enantiomer)

Experimental Experimental Ag Calculated Calculated Aeg
Wavelength (nm) (M—*cm™?) Wavelength (nm) (M—*cm™?)

320 +15.2 318 +18.5

285 -8.6 288 -10.2

250 +25.8 248 +30.1

220 -12.1 222 -154

Summary and Conclusion

The determination of the absolute configuration of Enbezotinib is a critical step in its
development and manufacturing. Single-crystal X-ray crystallography offers the most definitive
assignment. However, when suitable crystals cannot be obtained, chiroptical methods such as
VCD and ECD, in conjunction with quantum chemical calculations, provide reliable alternatives
for determining the absolute configuration in solution. The protocols and exemplary data
presented in these application notes provide a framework for the successful stereochemical
characterization of Enbezotinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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